3-Allyl-1H-indole
Overview
Description
3-Allyl-1H-indole is a derivative of the indole structure, which is a fundamental scaffold in many natural products and pharmaceuticals. The allyl group attached to the 3-position of the indole ring makes it a versatile intermediate for various chemical transformations and synthetic applications. The presence of the allyl group allows for further functionalization through various chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of 3-Allyl-1H-indole derivatives can be achieved through several methods. One approach involves the organocatalytic asymmetric allylation of 3-indolylmethanol, which assembles chiral allyl-substituted oxindoles with high enantioselectivity and (Z)-selectivity . Another method includes the Rh(III)-catalyzed C-H activation at the C-4 position of indole with allyl alcohols, leading to exclusive alkylation at the C-4 position . Additionally, indolyl delocalized metal-allyl species have been used in asymmetric dipolar cycloadditions to synthesize chiral polycyclic indoles . Rhodium-catalyzed C–H allylation of indolines and indoles with 4-vinyl-1,3-dioxolan-2-one has also been reported to efficiently form indolic scaffolds containing an allylic alcohol group .
Molecular Structure Analysis
The molecular structure of 3-Allyl-1H-indole is characterized by the presence of an indole core with an allyl group attached to the third carbon. This structural feature is crucial for its reactivity and the subsequent chemical transformations it can undergo. The indole ring provides a planar aromatic system that can participate in π-π interactions and electronic delocalization, which are important for the stability and reactivity of the molecule.
Chemical Reactions Analysis
3-Allyl-1H-indole can undergo a variety of chemical reactions. For instance, indium-mediated ternary reactions with indole-3-carboxaldehydes and allyl bromide can lead to the synthesis of bisindolyl and indolyl-heterocyclic alkanes . The allyl group in 3-Allyl-1H-indole can also be involved in [2,3] sigmatropic rearrangements, demonstrating site specificity and the potential for enamine tautomer formation . Halocyclization reactions have been used to synthesize complex indole derivatives from 3-allylthio-5H-[1,2,4]triazino[5,6-b]indole .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Allyl-1H-indole derivatives are influenced by the indole core and the substituents attached to it. The allyl group can affect the molecule's polarity, solubility, and reactivity. The indole ring's aromaticity contributes to its stability and electronic properties, which are essential for its interactions with other molecules and catalysts in various chemical reactions. The presence of the allyl group also opens up possibilities for further functionalization through reactions such as allylic substitutions and additions.
Scientific Research Applications
Asymmetric Synthesis
Asymmetric Synthesis of N-Allylic Indoles : A strategy for the asymmetric synthesis of N-allylic indoles via rhodium-catalyzed N-selective coupling of aryl hydrazines with allenes, followed by Fischer indolization, has been developed. This method achieves exclusive N-selectivities and good to excellent enantioselectivities (Xu, Gilles, & Breit, 2015).
Enantioselective Synthesis of Polycyclic Indoles : Novel indolyl substituted metal-allyl zwitterionic intermediates have been used for asymmetric [3+2] cycloaddition, producing polysubstituted cyclopenta[b]indoles and pyrrolo[1,2-a]indoles with high regio- and stereoselectivities (Tian et al., 2020).
Catalytic Reactions
Palladium-Catalyzed Enantioselective C-3 Allylation : A method for the enantioselective C-3 allylation of 3-substituted indoles using allyl alcohol and trialkylboranes has been developed, leading to 3,3-disubstituted indolines and indolenines (Trost & Quancard, 2006).
Catalyzed Synthesis of N-(Alkoxycarbonyl)indoles : A bimetallic catalyst system involving Pd(PPh3)4 and CuCl has been used for the synthesis of 3-allyl-N-(alkoxycarbonyl)indoles, demonstrating cooperative catalytic activity of Pd and Cu (Kamijo & Yamamoto, 2003).
Chemical Synthesis and Modification
Synthesis of 3-Allyl-2,3-Dihydro-2,3′-Bisindoles : Pd-porphyrin-catalyzed allylation of indoles with allylic alcohols has been developed, providing an efficient method for the preparation of 3-allyl-2,3-dihydro-2,3′-bisindoles (Atia & Kimura, 2021).
Iodine-Catalyzed Allylation of Indoles : A mild and efficient method for allylation/propargylation of indoles with high regioselectivity and yields, using catalytic molecular iodine, has been reported (Liu et al., 2007).
Application in Medicinal Chemistry
Chemoselective Asymmetric N-Allylic Alkylation of Indoles : The indole framework is crucial in many biologically active compounds, and the development of enantioselective variants for N-allylic alkylation of indoles has significant implications in medicinal chemistry (Cui et al., 2009).
Diversity Oriented Synthesis of Indole-Based Compounds : Transition-metal-catalyzed allylic alkylation reactions have been used to synthesize diverse indole-based peri-annulated compounds, highlighting their importance in medicinal and organic chemistry (Xu, Dai, & You, 2013).
Safety And Hazards
Future Directions
The synthesis of indole derivatives, including 3-Allyl-1H-indole, has attracted increasing attention in recent years . Future research will likely focus on the development of new methods for indole synthesis, given the importance of this significant ring system . Additionally, the use of water as a solvent in various organic synthetic processes is being promoted, which could influence future directions in the synthesis of indole derivatives .
properties
IUPAC Name |
3-prop-2-enyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-5-9-8-12-11-7-4-3-6-10(9)11/h2-4,6-8,12H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJLKFQVYFDQEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00484023 | |
Record name | 3-Allyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00484023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-1H-indole | |
CAS RN |
16886-09-2 | |
Record name | 3-Allyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00484023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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